

Application Notes and Protocols: 9-Oxoctadecanoic Acid in Metabolic Disease Research

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Compound of Interest

Compound Name: 9-Oxoctadecanoic acid

Cat. No.: B1598637

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Introduction

9-Oxoctadecanoic acid (9-oxo-ODA) is an oxidized linoleic acid derivative found in sources such as tomatoes.^{[1][2]} It has garnered significant attention in metabolic disease research due to its role as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR α).^{[1][3]} PPAR α is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.^[4] Activation of PPAR α leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing triglyceride accumulation in the liver and plasma.^{[3][5]} This makes 9-oxo-ODA a promising candidate for the investigation and potential therapeutic intervention in metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.^{[1][5]}

These application notes provide a comprehensive overview of the utility of 9-oxo-ODA in metabolic disease research, including its mechanism of action, quantitative effects observed in preclinical studies, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

9-oxo-ODA exerts its effects on metabolic regulation primarily through the activation of PPAR α .^{[1][3]} As a ligand, 9-oxo-ODA binds to PPAR α , leading to a conformational change that

promotes the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.^[6] This binding event initiates the transcription of genes involved in various aspects of lipid metabolism, including:

- Fatty Acid Uptake: Increased expression of fatty acid transport proteins.
- Fatty Acid Oxidation: Upregulation of enzymes involved in mitochondrial and peroxisomal β -oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (AOX).^[1]
- Reduced Triglyceride Synthesis: Downregulation of genes involved in lipogenesis.

The net effect of PPAR α activation by 9-oxo-ODA is an increase in the catabolism of fatty acids, leading to a reduction in cellular and circulating triglyceride levels.^{[3][7]}

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of 9-oxo-ODA and its isomers on key metabolic parameters.

Table 1: In Vitro Effects of 9-oxo-ODA and its Isomer on PPAR α Activation

Compound	Cell Line	Concentration	Fold Induction of PPAR α Activity (vs. Control)	Reference
9-oxo-ODA	CV1	10 μ M	~2.5	[8]
13-oxo-ODA	CV1	10 μ M	~4.5	[8]
13-oxo-ODA	CV1	20 μ M	~6.0	[8]

Table 2: In Vitro Effects of 13-oxo-ODA on PPAR α Target Gene Expression in Mouse Primary Hepatocytes

Gene	Treatment (20 μ M 13-oxo-ODA for 24h)	Fold Change (vs. Control)	Reference
CPT1a	13-oxo-ODA	~2.5	[1]
AOX	13-oxo-ODA	~3.0	[1]
FAT	13-oxo-ODA	~2.0	[1]
ACS	13-oxo-ODA	~2.5	[1]
UCP2	13-oxo-ODA	~2.0	[1]

Table 3: In Vivo Effects of 13-oxo-ODA on Plasma and Hepatic Triglycerides in High-Fat Diet-Fed Obese Diabetic Mice

Treatment Group	Plasma Triglycerides (mg/dL)	Hepatic Triglycerides (mg/g tissue)	Reference
Control (High-Fat Diet)	~180	~60	[1]
0.02% 13-oxo-ODA in Diet	~150	~50	[1]
0.05% 13-oxo-ODA in Diet	~120	~40	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of **9-Oxoctadecanoic acid** in metabolic disease research.

Protocol 1: PPAR α Luciferase Reporter Gene Assay

This assay quantifies the ability of 9-oxo-ODA to activate the PPAR α signaling pathway.

Materials:

- Hepatoma cell line (e.g., HepG2)
- Expression vector for human or mouse PPAR α
- Luciferase reporter plasmid containing a PPRE
- Control plasmid expressing Renilla luciferase (for normalization)
- Lipofectamine 2000 or other suitable transfection reagent
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **9-Oxoctadecanoic acid** (dissolved in DMSO)
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

- Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Transfection: Co-transfect the cells with the PPAR α expression vector, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of 9-oxo-ODA (e.g., 1, 5, 10, 25 μ M) or vehicle control (DMSO). A known PPAR α agonist (e.g., GW7647) should be used as a positive control.
- Incubation: Incubate the cells for an additional 24 hours.
- Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle control.

Protocol 2: Cellular Triglyceride Accumulation Assay

This protocol measures the effect of 9-oxo-ODA on triglyceride levels in hepatocytes.

Materials:

- Mouse primary hepatocytes or HepG2 cells
- William's Medium E or DMEM
- Fatty acid solution (e.g., oleic acid complexed to BSA)
- **9-Oxooctadecanoic acid** (dissolved in DMSO)
- Oil Red O staining solution
- Triglyceride quantification kit
- Phosphate-buffered saline (PBS)
- Formalin (10%)
- Isopropanol

Procedure:

- Cell Seeding and Differentiation: Seed hepatocytes in 6-well plates and allow them to adhere.
- Induction of Lipid Accumulation: Treat the cells with a high concentration of fatty acids (e.g., 1 mM oleic acid) to induce triglyceride accumulation.
- Compound Treatment: Concurrently with the fatty acid treatment, add various concentrations of 9-oxo-ODA (e.g., 10, 20, 50 μ M) or vehicle control (DMSO).
- Incubation: Incubate the cells for 24-48 hours.
- Quantification of Triglycerides:

- Wash the cells with PBS.
- Lyse the cells and measure the triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.
- Normalize the triglyceride content to the total protein concentration of the cell lysate.
- Oil Red O Staining (for visualization):
 - Wash the cells with PBS and fix with 10% formalin for 1 hour.
 - Wash with water and then with 60% isopropanol.
 - Stain with Oil Red O solution for 10 minutes.
 - Wash with 60% isopropanol and then with water.
 - Visualize the lipid droplets under a microscope.

Protocol 3: Quantitative Real-Time PCR (qPCR) for PPAR α Target Genes

This protocol is for measuring changes in the expression of PPAR α target genes in response to 9-oxo-ODA treatment.

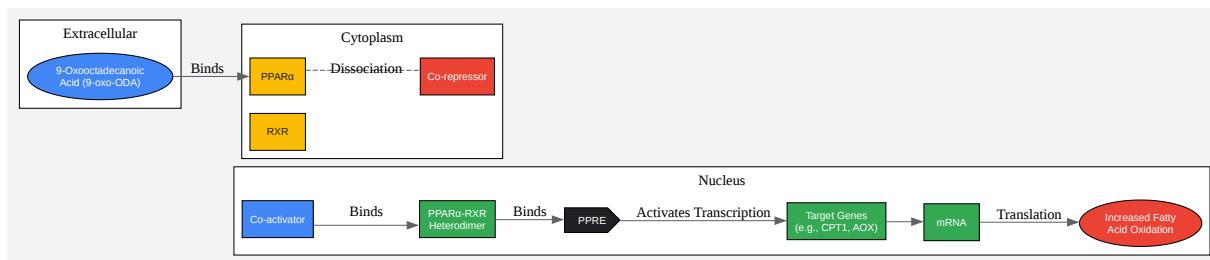
Materials:

- Hepatocytes treated with 9-oxo-ODA (as in Protocol 2)
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan-based qPCR master mix
- Primers for PPAR α target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

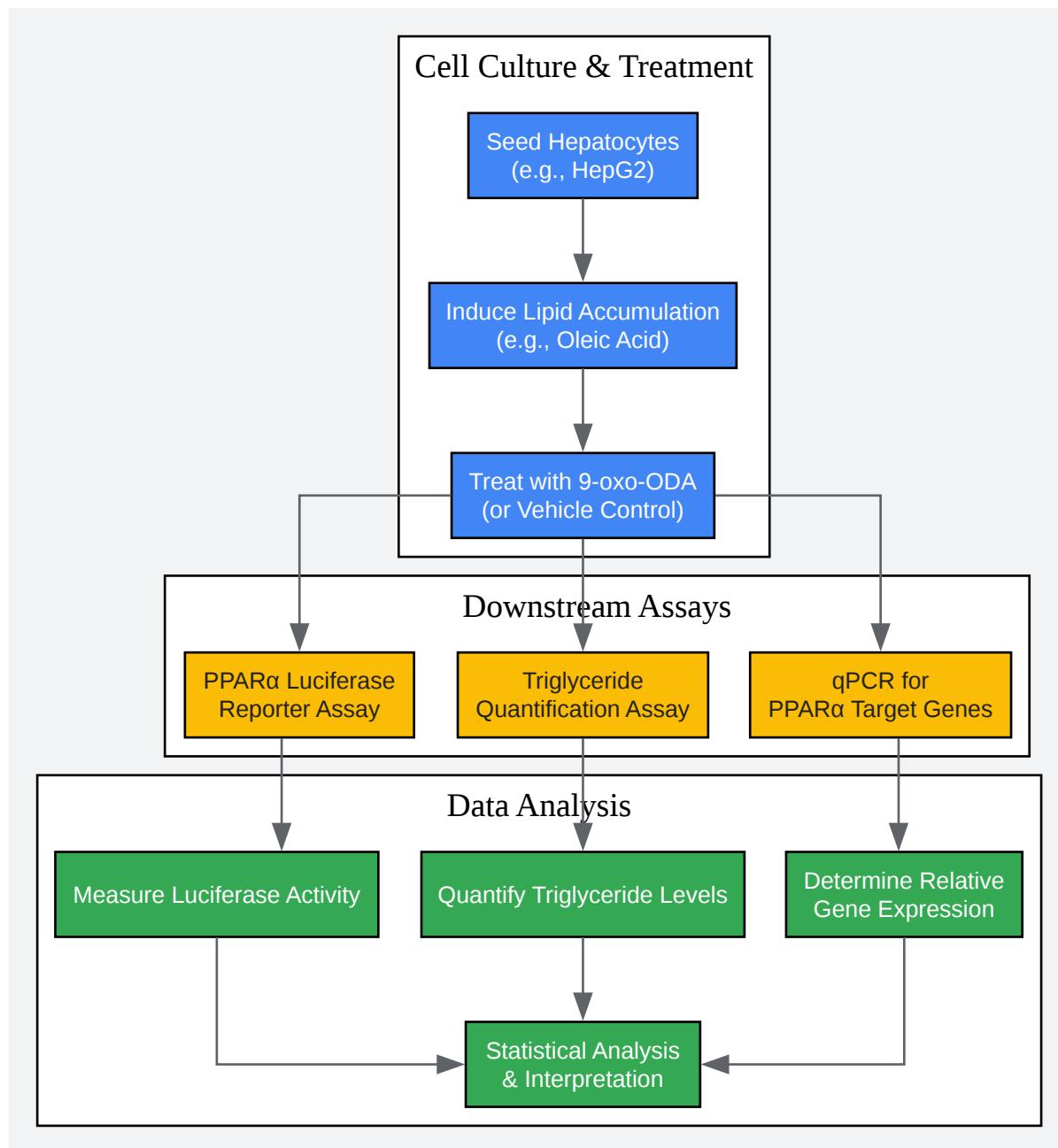
Procedure:

- RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR Reaction: Set up the qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for the target and housekeeping genes.
- Thermal Cycling: Perform the qPCR in a real-time PCR instrument using an appropriate cycling protocol.
- Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the $\Delta\Delta Ct$ method, normalizing the expression of the target genes to the housekeeping gene.

Mandatory Visualization

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Caption: 9-oxo-ODA activates the PPAR α signaling pathway.

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Caption: In vitro experimental workflow for 9-oxo-ODA.

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